

# Istaroxime vs. levosimendan in acute heart failure models

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of **Istaroxime** and Levosimendan in Acute Heart Failure Models

This guide provides a detailed comparison of **istaroxime** and levosimendan, two inotropic agents investigated for the treatment of acute heart failure (AHF). The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action, effects on cardiac performance, and supporting experimental data.

#### **Introduction and Overview**

Acute heart failure is characterized by a rapid onset of symptoms requiring urgent medical intervention. Inotropic agents are often used to improve cardiac contractility and output. However, traditional inotropes can be associated with increased myocardial oxygen demand, arrhythmias, and mortality.[1]

**Istaroxime** is a novel intravenous agent with a unique dual mechanism of action, providing both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[2][3] It is structurally unrelated to cardiac glycosides but shares one of its mechanisms.[2][4]

Levosimendan is primarily classified as a calcium sensitizer.[5][6] It enhances cardiac contractility without significantly increasing intracellular calcium concentration. It also possesses vasodilatory properties through the opening of ATP-sensitive potassium channels.[5] [7][8]



#### **Mechanism of Action**

The fundamental difference between **istaroxime** and levosimendan lies in their distinct molecular targets and signaling pathways.

#### **Istaroxime:** Dual-Action Luso-Inotropy

**Istaroxime** exerts its effects through two primary mechanisms:

- Inhibition of Na+/K+-ATPase (NKA): Similar to cardiac glycosides, istaroxime inhibits the NKA pump in the sarcolemma of cardiac myocytes.[4][9] This leads to an increase in intracellular sodium, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger (NCX). The resulting increase in intracellular calcium concentration enhances myocardial contractility (positive inotropic effect).[2][10]
- Stimulation of SERCA2a: Uniquely, istaroxime also activates the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][11][12] SERCA2a is responsible for resequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole. By stimulating SERCA2a, istaroxime accelerates myocardial relaxation (positive lusitropic effect) and enhances SR calcium stores for subsequent contractions.[13][14][15] This SERCA2a stimulation is achieved by relieving the inhibitory effect of phospholamban (PLB) on the pump.[15][16]



Click to download full resolution via product page



Istaroxime's dual mechanism of action.

#### Levosimendan: Calcium Sensitization and Vasodilation

Levosimendan's primary mechanism is distinct from agents that increase intracellular calcium.

- Calcium Sensitization: Levosimendan binds to cardiac troponin C (cTnC) in a calcium-dependent manner.[5][6] This binding stabilizes the Ca2+-cTnC complex, enhancing the interaction between actin and myosin filaments without increasing the overall intracellular calcium concentration.[5] This leads to a positive inotropic effect with a lower energy cost and reduced risk of calcium-overload-induced arrhythmias compared to traditional inotropes.
   [7][17]
- Phosphodiesterase 3 (PDE3) Inhibition: Levosimendan is also a selective PDE3 inhibitor.[18]
   [19][20] Inhibition of PDE3 prevents the breakdown of cyclic AMP (cAMP), leading to increased protein kinase A (PKA) activity. This can contribute to its inotropic and lusitropic effects, similar to milrinone.[18][20] Some studies suggest this PDE3 inhibition is sufficient to account for its full inotropic effect.[18][19]
- Opening of K-ATP Channels: Levosimendan opens ATP-sensitive potassium (K-ATP)
   channels in vascular smooth muscle cells.[5][7] This action causes hyperpolarization and
   relaxation of the muscle cells, leading to vasodilation. This reduces both cardiac preload and
   afterload, decreasing the heart's workload.[7][8]





Click to download full resolution via product page

Levosimendan's multi-faceted mechanism.

# **Comparative Performance and Experimental Data**

Direct head-to-head experimental trials in animal models are limited. The following comparison is synthesized from individual preclinical and clinical studies.

## **Hemodynamic Effects**

The most striking difference in hemodynamic profiles is their effect on blood pressure.



| Parameter                                 | Istaroxime                         | Levosimendan                 |
|-------------------------------------------|------------------------------------|------------------------------|
| Systolic Blood Pressure (SBP)             | Increases[10][21][22]              | Decreases or No Change[7][8] |
| Heart Rate (HR)                           | Decreases or No Change[3] [13][21] | Increases or No Change[23]   |
| Cardiac Index (CI)                        | Increases[10][13][21]              | Increases[7][24]             |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decreases[3][4][13]                | Decreases[7][24]             |
| Systemic Vascular Resistance (SVR)        | Variable / No significant change   | Decreases[7][8]              |

Data synthesized from multiple clinical trials and reviews.

**Istaroxime**'s tendency to increase SBP is beneficial in patients with hypotension or cardiogenic shock.[21] In contrast, levosimendan's vasodilatory properties can lead to hypotension, which is its most common adverse effect.[8] The decrease in heart rate with **istaroxime** is thought to be a baroreceptor reflex response to the increase in blood pressure.[13]

### **Effects on Cardiac Function and Calcium Cycling**

Both drugs improve cardiac contractility and relaxation but through different pathways.



| Feature                                   | Istaroxime                                                 | Levosimendan                                                                          |
|-------------------------------------------|------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Inotropic Mechanism                       | ↑ Intracellular Ca2+ via NKA inhibition[2]                 | Ca2+ sensitization of Troponin<br>C[5]                                                |
| Lusitropic Mechanism                      | ↑ Ca2+ reuptake via SERCA2a<br>stimulation[14][15]         | Improved diastolic function, possibly via PDE3 inhibition and reduced workload[7][19] |
| Effect on Intracellular Ca2+<br>Transient | Increases amplitude and accelerates decay[14][16]          | No significant change in amplitude[5][17]                                             |
| Myocardial Oxygen Consumption             | Low, due to improved cardiac efficiency[14]                | Does not substantially increase[6]                                                    |
| Arrhythmogenic Potential                  | Lower than cardiac glycosides due to SERCA2a action[9][13] | Low, as it does not cause calcium overload[17]                                        |

**Istaroxime** directly enhances the machinery of calcium cycling. By stimulating SERCA2a, it not only improves diastolic relaxation but also confines excess calcium within the SR, which may mitigate the arrhythmogenic risk typically associated with Na+/K+-ATPase inhibitors like digoxin.[13][16] Levosimendan's key advantage is its ability to increase contractility without raising intracellular calcium levels, which is cardioprotective.[17]

#### **Experimental Protocols**

Standardized methodologies are crucial for comparing the effects of inotropic agents in preclinical models.

#### **Isolated Heart/Myocyte Preparations**

- Objective: To measure direct effects on contractility, relaxation, and calcium handling, independent of systemic hemodynamic factors.
- Typical Protocol:
  - Model: Ventricular strips or isolated cardiomyocytes from animal models (e.g., rats, dogs, guinea pigs) with induced heart failure (e.g., via coronary artery ligation) or from explanted human hearts.[19][25]



- Apparatus: Muscle strips are mounted in an organ bath with Krebs-Henseleit solution, electrically stimulated. Cardiomyocytes are studied using patch-clamp and fluorescence imaging techniques.
- Drug Administration: Drugs are added to the bath/perfusion solution in increasing concentrations to establish a dose-response curve.[19]
- Key Measurements:
  - Contractile Force: Measured with a force transducer.
  - Calcium Transients: Measured using fluorescent Ca2+ indicators (e.g., Fura-2).
  - Action Potentials: Recorded via microelectrodes.

#### In Vivo Hemodynamic Studies

- Objective: To assess the integrated cardiovascular effects in a living organism.
- Typical Protocol:
  - Model: Anesthetized large animal models (e.g., dogs, pigs) with surgically or pharmacologically induced heart failure.[25]
  - Instrumentation: Catheters are placed to measure pressures (arterial, central venous, pulmonary artery) and cardiac output (e.g., via thermodilution). Echocardiography is used for non-invasive functional assessment.
  - Drug Administration: Drugs are administered via continuous intravenous infusion at varying doses.
  - Key Measurements: Heart rate, blood pressure, cardiac output, PCWP, SVR, and echocardiographic parameters (e.g., ejection fraction).





Click to download full resolution via product page

Workflow for in-vitro cardiac muscle studies.

## **Summary and Conclusion**

**Istaroxime** and levosimendan are promising agents for acute heart failure, but they offer distinct profiles suited for different clinical scenarios.



- **Istaroxime** is a luso-inotropic agent that directly enhances both contraction and relaxation by modulating intracellular calcium handling via Na+/K+-ATPase inhibition and SERCA2a stimulation.[2][4] Its ability to increase systolic blood pressure makes it a potentially valuable option for patients with AHF and hypotension.[10][21]
- Levosimendan acts primarily as a calcium sensitizer and vasodilator.[5][8] It improves
  cardiac efficiency without increasing intracellular calcium, which may be cardioprotective.[17]
  Its vasodilatory action reduces cardiac workload but carries a risk of hypotension, making it
  more suitable for patients with adequate blood pressure.[7]

The choice between these agents in a clinical or research setting depends on the specific hemodynamic profile of the patient and the desired therapeutic outcome. **Istaroxime**'s novel mechanism of SERCA2a stimulation represents a unique approach to treating both systolic and diastolic dysfunction in heart failure.[11][12] Further head-to-head trials are necessary to fully delineate their comparative efficacy and safety in various AHF populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A review of levosimendan in the treatment of heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]

#### Validation & Comparative





- 10. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis
  of Randomized Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Istaroxime: A rising star in acute heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Inotropic Effect of the Active Metabolite of Levosimendan, OR-1896, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hemodynamic Effects of Levosimendan Compared With Dobutamine in Patients With Low Cardiac Output After Cardiac Surgery Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 24. Use of levosimendan in acute and advanced heart failure: short review on available real-world data PMC [pmc.ncbi.nlm.nih.gov]
- 25. A review on experimental surgical models and anesthetic protocols of heart failure in rats
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Istaroxime vs. levosimendan in acute heart failure models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662506#istaroxime-vs-levosimendan-in-acute-heart-failure-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com